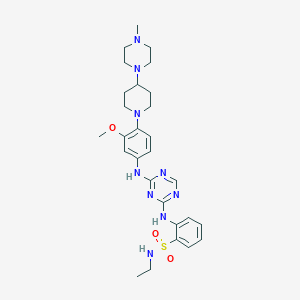
Fgfr3-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fgfr3-IN-1 is a small molecule inhibitor that targets the fibroblast growth factor receptor 3 (FGFR3). FGFR3 is a member of the fibroblast growth factor receptor family, which plays a crucial role in cell proliferation, differentiation, and survival. Dysregulation of FGFR3 signaling has been implicated in various cancers, making it a significant target for therapeutic intervention .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fgfr3-IN-1 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a core structure followed by functional group modifications to achieve the desired inhibitor. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques to isolate the final product. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
Fgfr3-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups, potentially enhancing the inhibitor’s efficacy.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions include modified versions of this compound with altered functional groups. These modifications can impact the compound’s binding affinity and specificity towards FGFR3 .
科学研究应用
Fgfr3-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of FGFR3 inhibitors.
Biology: Employed in cell-based assays to investigate the role of FGFR3 in cell signaling and proliferation.
Medicine: Explored as a potential therapeutic agent for cancers with dysregulated FGFR3 signaling, such as bladder cancer and multiple myeloma.
Industry: Utilized in drug discovery and development programs to identify and optimize new FGFR3 inhibitors.
作用机制
Fgfr3-IN-1 exerts its effects by binding to the ATP-binding site of FGFR3, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream signaling proteins, ultimately blocking the signaling pathways that promote cell proliferation and survival. The molecular targets involved include the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways .
相似化合物的比较
Similar Compounds
Similar compounds to Fgfr3-IN-1 include other FGFR inhibitors such as:
Erdafitinib: Approved for the treatment of urothelial carcinoma with FGFR alterations.
Infigratinib: Used for treating cholangiocarcinoma with FGFR2 fusions.
Pemigatinib: Another FGFR inhibitor for cholangiocarcinoma.
Uniqueness
This compound is unique due to its high specificity for FGFR3, making it a valuable tool for studying FGFR3-related signaling pathways and developing targeted therapies. Its distinct chemical structure and binding affinity differentiate it from other FGFR inhibitors, providing unique advantages in research and therapeutic applications .
属性
分子式 |
C28H39N9O3S |
|---|---|
分子量 |
581.7 g/mol |
IUPAC 名称 |
N-ethyl-2-[[4-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-1,3,5-triazin-2-yl]amino]benzenesulfonamide |
InChI |
InChI=1S/C28H39N9O3S/c1-4-31-41(38,39)26-8-6-5-7-23(26)33-28-30-20-29-27(34-28)32-21-9-10-24(25(19-21)40-3)37-13-11-22(12-14-37)36-17-15-35(2)16-18-36/h5-10,19-20,22,31H,4,11-18H2,1-3H3,(H2,29,30,32,33,34) |
InChI 键 |
YJUANBRSJHPDHJ-UHFFFAOYSA-N |
规范 SMILES |
CCNS(=O)(=O)C1=CC=CC=C1NC2=NC=NC(=N2)NC3=CC(=C(C=C3)N4CCC(CC4)N5CCN(CC5)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


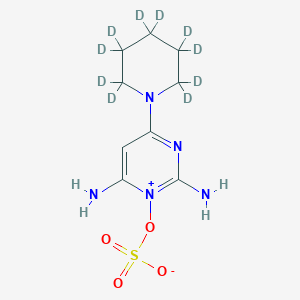
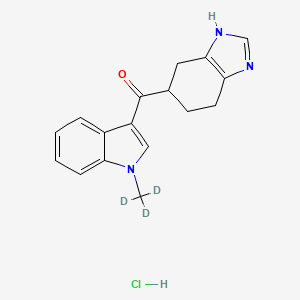

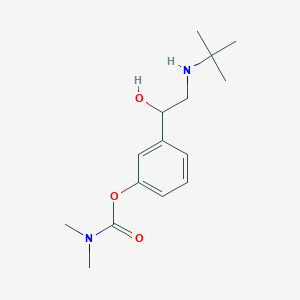
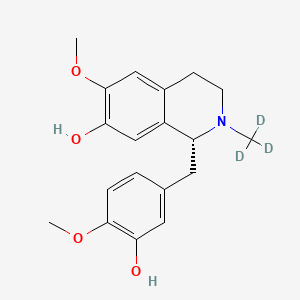
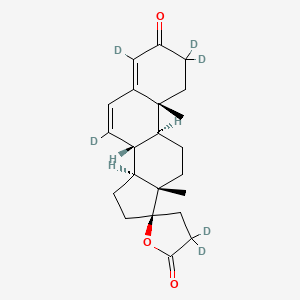
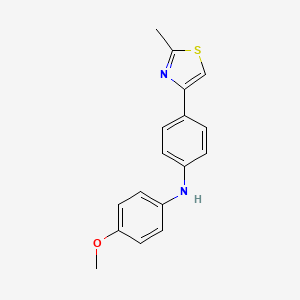
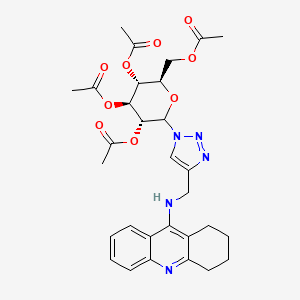


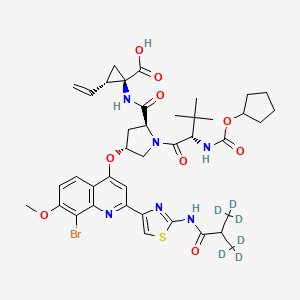
![N-[4-[(4-fluorobenzoyl)amino]phenyl]-3,4,5-trihydroxybenzamide](/img/structure/B12410243.png)
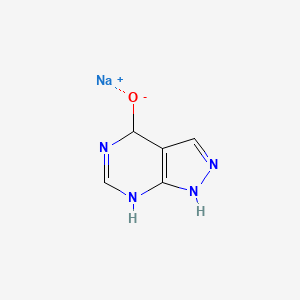
![3-(4-hydroxyphenyl)-1-[2-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one](/img/structure/B12410251.png)
